2-Azidobenzothiazole

Descripción general

Descripción

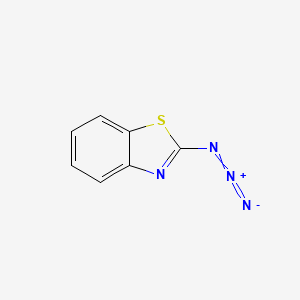

2-Azidobenzothiazole is an organic compound that belongs to the class of azides. It is characterized by the presence of an azide group (-N₃) attached to the benzothiazole ring. Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. The azide group imparts unique reactivity to the compound, making it valuable in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Azidobenzothiazole can be synthesized from substituted 2-aminobenzothiazoles using sodium nitrite and sodium azide under mild conditions

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Análisis De Reacciones Químicas

1,3-Dipolar Cycloaddition Reactions

The azide group in 2-azidobenzothiazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole-linked benzothiazoles (Scheme 2) . This reaction is efficient under ultrasound irradiation, producing triazole derivatives in 75–92% yield within 30–60 minutes.

Table 2: Triazole Derivatives via CuAAC

| Alkyne Substituent | Product Yield (%) | Reaction Time (min) |

|---|---|---|

| Phenylacetylene | 92 | 30 |

| 4-Methoxyphenylacetylene | 88 | 45 |

| Propargyl alcohol | 75 | 60 |

Key advantages include:

-

Regioselectivity : Exclusive formation of 1,4-disubstituted triazoles .

-

Functional Group Tolerance : Halogens, esters, and nitro groups remain intact .

Antibacterial Activity of Derivatives

While not a direct chemical reaction, this compound derivatives exhibit structure-dependent antibacterial effects. For example, 2-azido-6-nitrobenzothiazole (2d) shows potent activity against Staphylococcus aureus and Enterococcus faecalis (MIC = 8 μg/mL) . Substituent position and electronic properties critically influence bioactivity:

Table 3: Structure-Activity Relationships

| Compound | Substituent (Position) | MIC (μg/mL) vs S. aureus |

|---|---|---|

| 2a | 4,6-F₂ | 32 |

| 2d | 6-NO₂ | 8 |

| 2e | 6-H | 64 |

Electron-withdrawing groups (e.g., -NO₂) enhance activity by improving target binding, while electron-donating groups (e.g., -OCH₃) reduce efficacy .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Azidobenzothiazole is primarily utilized as an intermediate in the synthesis of biologically active molecules. Recent studies have demonstrated its potential in developing antibacterial agents. For instance, a study synthesized various derivatives of this compound and evaluated their antibacterial activity against several Gram-positive and Gram-negative bacteria. One derivative exhibited significant antibacterial potential with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

Case Study: Antibacterial Activity

- Compound Tested: 2d derivative of this compound

- MIC Values:

- S. aureus: 8 μg/mL

- E. faecalis: 8 μg/mL

- Biofilm Inhibition: The compound significantly inhibited biofilm formation below its MIC, indicating its potential as a therapeutic agent against resistant bacterial strains.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating complex heterocyclic compounds. Its azido group enables various reactions, including click chemistry, which facilitates the formation of triazoles that are crucial in drug discovery .

Synthetic Approaches

- Click Chemistry: Utilizes azides for synthesizing triazole derivatives, enhancing the biological activity of compounds.

- Heterocyclic Scaffolds: The incorporation of this compound into larger frameworks has led to the development of compounds with improved pharmacological profiles.

Material Science

The applications of this compound extend to material science, where it is used to develop new materials with specific electronic and photophysical properties. Its ability to undergo photochemical reactions makes it suitable for creating light-sensitive materials .

Material Properties

- Photochemical Reactivity: The compound can be subjected to various photochemical reactions, making it useful for synthesizing materials that respond to light.

- Electronic Properties: Research indicates that derivatives of benzothiazoles exhibit unique electronic properties that can be harnessed in electronic devices.

Data Summary Table

Mecanismo De Acción

The mechanism of action of 2-azidobenzothiazole involves the reactivity of the azide group. Upon activation (e.g., by heat or light), the azide group can generate nitrenes, which are highly reactive intermediates. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. The specific molecular targets and pathways depend on the context of the reaction and the nature of the interacting molecules.

Comparación Con Compuestos Similares

2-Azidobenzimidazole: Similar in structure but contains an imidazole ring instead of a thiazole ring.

2-Azidobenzoxazole: Contains an oxazole ring, differing in the heteroatom present in the ring.

2-Azidobenzothiophene: Contains a thiophene ring, which is a sulfur-containing five-membered ring.

Uniqueness of 2-Azidobenzothiazole:

Reactivity: The presence of both sulfur and nitrogen in the benzothiazole ring imparts unique reactivity compared to other azidobenzene derivatives.

Applications: Its specific reactivity makes it particularly useful in the synthesis of sulfur-containing heterocycles and in applications requiring photoaffinity labeling.

Actividad Biológica

2-Azidobenzothiazole is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azide group (-N₃) attached to a benzothiazole moiety. The synthesis typically involves the reaction of 2-aminobenzothiazole with sodium azide under controlled conditions. The resulting compound can be further modified to enhance its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values indicate a broad spectrum of activity, suggesting potential applications in treating infections caused by resistant strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/ml) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 15 | Penicillin |

| Escherichia coli | 20 | Ampicillin |

| Candida albicans | 25 | Fluconazole |

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential as a therapeutic agent in oxidative stress-related diseases.

Table 2: Antioxidant Activity Assessment

| Compound | IC50 (µM) |

|---|---|

| This compound | 50 |

| Ascorbic Acid (Vitamin C) | 30 |

Anticancer Properties

Emerging studies suggest that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death.

Case Study: Anticancer Activity

A recent study investigated the effects of various derivatives of this compound on human cancer cell lines, including breast and colon cancer. The results indicated that certain derivatives significantly inhibited cell proliferation compared to control groups.

Table 3: Anticancer Activity on Cell Lines

| Cell Line | IC50 (µM) | Derivative Tested |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Derivative A |

| HT-29 (Colon Cancer) | 18 | Derivative B |

Propiedades

IUPAC Name |

2-azido-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4S/c8-11-10-7-9-5-3-1-2-4-6(5)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOBHADKZWDQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-39-8 | |

| Record name | NSC53379 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52213 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.